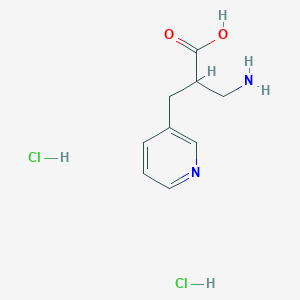

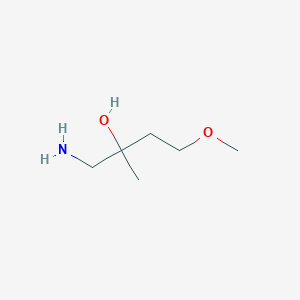

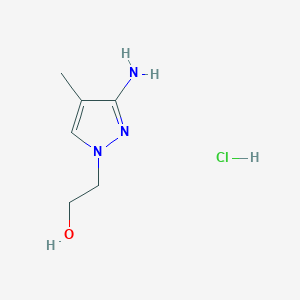

![molecular formula C14H17N3O2 B1525084 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide CAS No. 1315376-78-3](/img/structure/B1525084.png)

2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

説明

The compound “2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide” is a type of phenyl-conjugated oligoene dye . It is synthesized by chemical methods and has been used as a sensitizer in dye-sensitized solar cells (DSSCs) .

Synthesis Analysis

The synthesis of this compound involves a chemical method . It has been used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

The compound is involved in the [2+2+2] cycloaddition, an atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles . This process involves the formation of several C–C bonds in a single step .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined through various methods. The absorption maximum (λmax) is analyzed from the UV-Visible NIR spectrum, and the molar extinction coefficient is calculated from the λmax value . The reversibility of electron transfer processes is obtained from cyclic-voltammograms . Cathodic and anodic redox potentials are used to determine the HOMO-LUMO values .科学的研究の応用

Electrochemical Cell Applications

The compound has been utilized in the synthesis of phenyl-conjugated oligoene dyes for electrochemical cell applications. These dyes have shown promise in solar cell efficiency, with a particular dye achieving an efficiency of 1.7% . The electrochemical properties of these dyes, such as their redox potentials and molar extinction coefficients, are determined through techniques like cyclic voltammetry, which are crucial for their application in dye-sensitized solar cells (DSSCs) .

Luminescent Sensing

A supramolecular luminescent system based on this compound has been developed for selective CH₃CN sensing . This system exhibits robust and reversible luminescent sensing, with the luminescence changing based on the crystallizing solvent. Such systems can be used for detecting specific molecules or ions, which is valuable in environmental monitoring and chemical analysis .

Organic Electronics

The compound’s derivatives have been explored for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other luminescent devices. The electronic properties of these compounds, such as their HOMO-LUMO values, are critical for their performance in electronic applications .

Chiral Separations

The chiral nature of some derivatives of this compound allows for their use in chiral separations. They can act as chiral selectors in chromatographic techniques, aiding in the separation of enantiomers, which is essential in the pharmaceutical industry where the chirality of drugs can affect their efficacy and safety .

作用機序

Target of Action

It is synthesized for use in electrochemical cell applications , suggesting that its targets could be related to these systems.

Mode of Action

The mode of action of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with its targets in the electrochemical cell. The compound is used as a sensitizer in dye-sensitized solar cells (DSSCs) . The sensitizer’s role is to absorb light and generate electrons, which are then injected into the conduction band of the photoanode material .

Biochemical Pathways

Given its role in dsscs, it likely influences the electron transfer processes within these systems .

Result of Action

The result of the action of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide is the generation of an electric current in DSSCs . The compound absorbs light and generates electrons, which are then transferred to the photoanode material, contributing to the generation of electricity .

Action Environment

The action of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide can be influenced by various environmental factors. For instance, the efficiency of light absorption and electron generation can be affected by the intensity and wavelength of the incident light . Additionally, the stability and efficacy of the compound may be influenced by the temperature and the chemical environment within the DSSC .

特性

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-4-6-13(19-3)7-5-11/h4-7,10H,9H2,1-3H3,(H,16,18)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHNXGBJWITHHB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

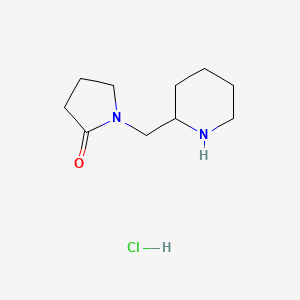

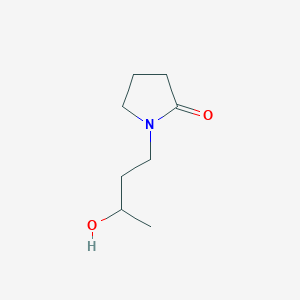

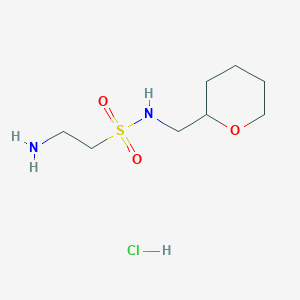

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)

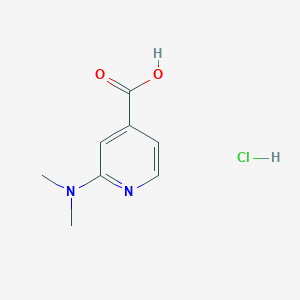

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

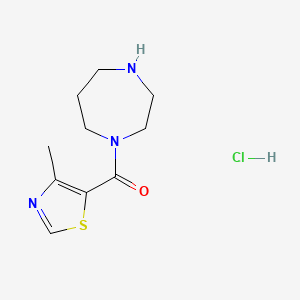

![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)